
Triethylsilyl phenylacetylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylsilyl phenylacetylene is an organosilicon compound with the molecular formula C14H20Si. It is a derivative of silane, where the silicon atom is bonded to a phenylethynyl group and three ethyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylsilyl phenylacetylene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with triethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
In industrial settings, the production of phenylethynyltriethylsilane often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Triethylsilyl phenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert phenylethynyltriethylsilane to simpler silanes.
Substitution: The phenylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Triethylsilyl phenylacetylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: It is utilized in the production of high-performance materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism of action of phenylethynyltriethylsilane involves its ability to form stable bonds with various substrates. The phenylethynyl group provides a reactive site for further chemical modifications, while the triethylsilane moiety enhances the compound’s stability and solubility. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Phenylethynyltrimethylsilane: Similar structure but with three methyl groups instead of ethyl groups.
Phenylethynyltriphenylsilane: Contains three phenyl groups instead of ethyl groups.
Phenylethynyltriisopropylsilane: Features three isopropyl groups instead of ethyl groups.
Uniqueness
Triethylsilyl phenylacetylene is unique due to its specific combination of phenylethynyl and triethylsilane groups, which confer distinct chemical properties. The ethyl groups provide a balance between steric hindrance and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C14H20Si |
|---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
triethyl(2-phenylethynyl)silane |
InChI |
InChI=1S/C14H20Si/c1-4-15(5-2,6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
KQSHVSCLGYGMDT-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


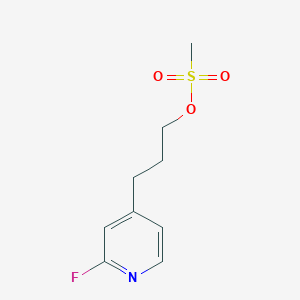
![2-Methyl-6,7,8,9-tetrahydro-5H-[1,3]oxazolo[4,5-h][3]benzazepine](/img/structure/B8322629.png)
![Ethyl 4-[ethoxy(oxo)acetyl]-5-methylisoxazole-3-carboxylate](/img/structure/B8322637.png)
![1-[1-(Hydroxymethyl)-2-hydroxyethoxymethyl]-5-(1-azido-2-chloroethyl)uracil](/img/structure/B8322653.png)
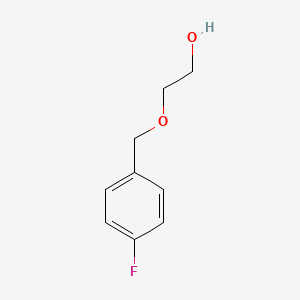
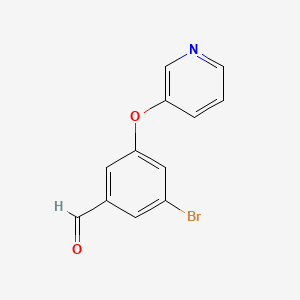
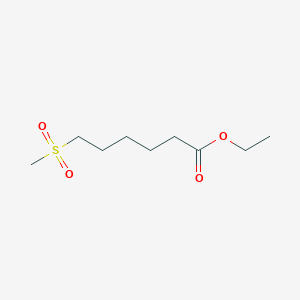
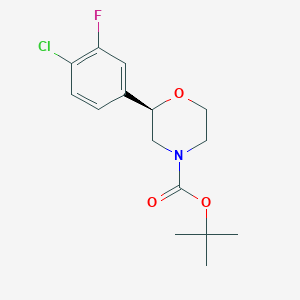
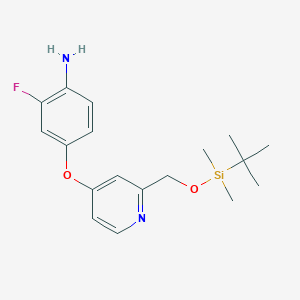

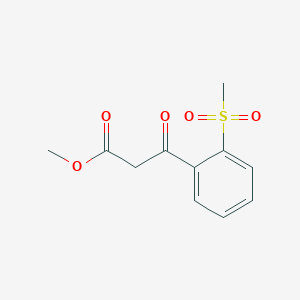
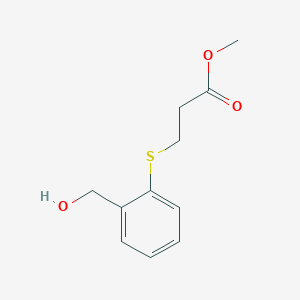
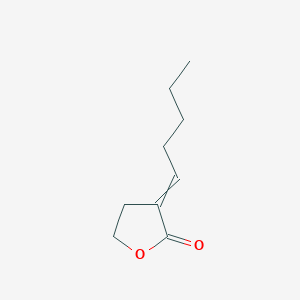
![N-{3-amino-4-[(cyclopropylmethyl)amino]phenyl}acetamide](/img/structure/B8322741.png)
